Physical and chemical properties of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone
Physical and chemical properties of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone (CAS No. 111841-05-5). Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide also includes comparative data from structurally similar compounds to offer a contextual understanding. The document covers basic identification, predicted properties, and general synthetic approaches. It is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry and drug development.
Introduction
2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone is a halogenated acetophenone derivative. Such compounds are often valuable intermediates in organic synthesis, particularly in the preparation of more complex molecules with potential biological activity. The presence of a bromine atom, a chlorine atom, and a methoxy group on the phenyl ring suggests a versatile scaffold for further chemical modifications and potential interactions with biological targets. This guide aims to consolidate the known information about this compound and provide a framework for future research.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 111841-05-5 | [1] |
| Molecular Formula | C₉H₈BrClO₂ | [1] |
| Molecular Weight | 263.52 g/mol | [1] |
For comparative purposes, the table below includes experimentally determined properties of structurally related compounds.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Bromo-1-(4-chlorophenyl)ethanone | 536-38-9 | C₈H₆BrClO | 233.49 | 95-97 |
| 2-Bromo-1-(4-methoxyphenyl)ethanone | 2632-13-5 | C₉H₉BrO₂ | 229.07 | 70-72 |
| 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone | 343-04-4 | C₉H₈BrFO₂ | 247.06 | 75-80 |
Synthesis and Reactivity
General Synthetic Approach
A specific, detailed experimental protocol for the synthesis of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone is not documented in readily accessible scientific literature. However, a general and widely used method for the preparation of α-bromoacetophenones involves the bromination of the corresponding acetophenone.
The logical precursor for the synthesis of the target compound would be 1-(5-chloro-2-methoxyphenyl)ethanone. The α-bromination can typically be achieved using a brominating agent such as N-Bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent like chloroform, carbon tetrachloride, or acetic acid. The reaction may be initiated by a radical initiator (e.g., AIBN) or by light.
Below is a generalized workflow for the synthesis of α-bromoacetophenones.
Caption: General workflow for synthesizing α-bromoacetophenones.
Reactivity
The chemical reactivity of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone is expected to be characteristic of α-halo ketones. The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic substitution reactions. This reactivity is fundamental to its utility as a synthetic intermediate. Common reactions include the formation of ethers, esters, and various heterocyclic compounds.
Spectroscopic Characterization (Predicted)
No experimental spectroscopic data (NMR, IR, MS) for 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone is currently available. However, based on its structure and data from analogous compounds, the following spectral characteristics can be predicted:
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¹H NMR: A singlet for the two protons of the bromomethyl group (CH₂Br) would be expected, likely in the range of δ 4.3-4.7 ppm. A singlet for the methoxy group (OCH₃) would appear around δ 3.8-4.0 ppm. The aromatic protons would present as a complex splitting pattern in the aromatic region (δ 6.8-7.8 ppm).
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¹³C NMR: The carbonyl carbon would be observed in the downfield region (δ 190-200 ppm). The carbon of the bromomethyl group would likely appear around δ 30-35 ppm. Signals for the methoxy carbon and the aromatic carbons would also be present.
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IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch would be prominent, typically in the range of 1680-1700 cm⁻¹. C-H stretches of the aromatic ring and aliphatic groups, as well as C-O and C-Br stretches, would also be observable.
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Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, a characteristic isotopic pattern would be observed for the molecular ion and fragment ions containing these halogens.
Biological Activity and Potential Applications
There is currently no published research on the biological activity or potential applications of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone. However, the broader class of substituted acetophenones has been investigated for a wide range of pharmacological activities.
For context, a structurally related compound, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone , has been shown to suppress pro-inflammatory responses in activated microglia by blocking the NF-κB and MAPK signaling pathways. This suggests that other substituted phenylethanone derivatives may also possess anti-inflammatory properties.
Below is a conceptual diagram illustrating the inhibitory action of 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone on these signaling pathways. It is important to note that this is for a related compound and has not been demonstrated for 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone.
Caption: Inhibition of NF-κB and MAPK pathways by an analog compound.
The potential for 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone as an intermediate in the synthesis of novel therapeutic agents remains an area for future exploration. Its utility in drug discovery would depend on the biological activities of the derivatives synthesized from it.
Conclusion
2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone is a chemical compound with established basic identifiers but a notable absence of detailed, publicly available experimental data. This guide has summarized the known information and provided a comparative context using data from structurally similar molecules. The reactivity of its α-bromo ketone functionality makes it a potentially useful building block in synthetic chemistry. Future research is needed to fully characterize its physical and chemical properties, develop specific synthetic protocols, and investigate its potential biological activities. This document serves as a starting point for researchers interested in exploring the chemistry and potential applications of this and related compounds.
